![molecular formula C28H26ClN3O5S B2487811 4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-94-1](/img/structure/B2487811.png)
4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a structurally complex molecule, indicative of a synthetic origin, typically designed for specific interactions at the molecular level. Its structure suggests potential applications in medicinal chemistry, given the presence of multiple functional groups known for biological activity.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. For example, reactions of anthranilamide with isocyanates can lead to the formation of quinazolinone derivatives, a core structure related to the target compound (Chern et al., 1988). This suggests that a similar synthetic approach could be employed, involving key steps such as cyclization, sulfanylation, and amide formation.
Molecular Structure Analysis
The detailed molecular structure of compounds similar to the target molecule can be characterized using techniques like X-ray crystallography and NMR spectroscopy. For instance, the synthesis and structural elucidation of related quinazoline derivatives provide insights into their three-dimensional conformation and electronic properties, crucial for understanding their reactivity and interaction with biological targets (Wu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, substitution, and Mannich reactions, to introduce different substituents into the molecule, influencing its chemical and physical properties. Such modifications can significantly affect the molecule's biological activity and solubility (Wu et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of compounds like the target molecule can be inferred from related compounds. These properties are essential for the compound's formulation and delivery in potential applications. For example, the crystal and molecular structure analysis provides insights into the compound's stability and solubility (Wu et al., 2022).
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds structurally related to 4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide has demonstrated a broad spectrum of synthetic methods and structural analyses aimed at exploring their potential in various scientific applications. These studies involve the synthesis of analogs and derivatives through complex chemical reactions, highlighting their chemical properties and potential biological activities. For instance, compounds with similar structures have been synthesized to explore their antitumor properties as analogs of potent antitumor alkaloids, showcasing innovative synthetic routes and structural characterizations through spectral analysis and X-ray diffraction (S. Phillips & R. Castle, 1980; Yu. A. Sayapin et al., 2014).
Biological Activities and Applications
The quest for novel therapeutic agents has led to the synthesis of derivatives with quinazoline skeletons, exploring their biological activities, such as antihypertensive, anti-inflammatory, and antitumor effects. Compounds structurally related to 4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide have shown promising results in preclinical evaluations, indicating their potential as a basis for developing new drugs with enhanced efficacy and reduced side effects. Notably, studies have identified derivatives with significant antitumor activity, suggesting their utility in cancer research and therapy development (Nagwa M. Abdel Gawad et al., 2010; M. Rahman et al., 2014).
特性
IUPAC Name |
4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O5S/c1-35-20-10-8-18(9-11-20)15-30-26(33)7-4-12-32-27(34)21-13-24-25(37-17-36-24)14-23(21)31-28(32)38-16-19-5-2-3-6-22(19)29/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWCCENTJAUEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

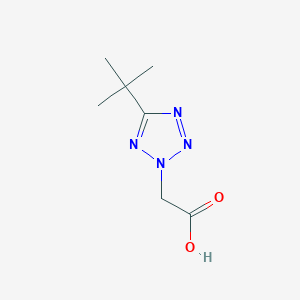
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)
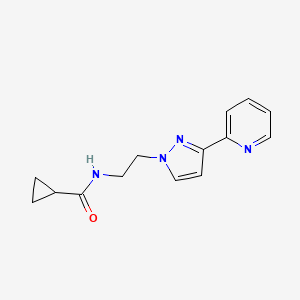
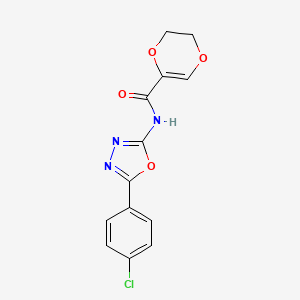

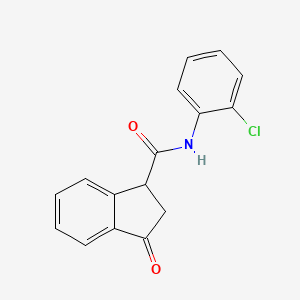

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)
![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)
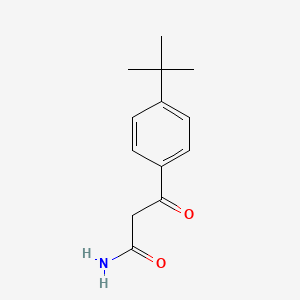
![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)